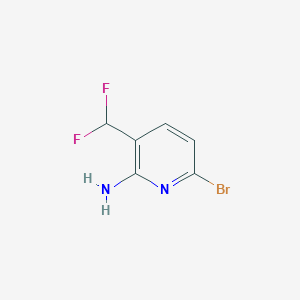

6-Bromo-3-(difluoromethyl)pyridin-2-amine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in a vast array of chemical applications. sigmaaldrich.comcacheby.com Its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, and form the core of over 7,000 drug molecules. chemicalbook.comchemscene.com The significance of the pyridine nucleus stems from several key characteristics:

Pharmacophoric Properties : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. researchgate.net This makes the pyridine scaffold a "privileged scaffold" in medicinal chemistry. chemicalbook.comchemscene.com

Synthetic Versatility : The pyridine ring can be readily functionalized through various chemical reactions, allowing chemists to synthesize a diverse library of derivatives with tailored properties for applications ranging from pharmaceuticals and agrochemicals to materials science and catalysis. sigmaaldrich.comchemicalbook.com

These attributes have led to the incorporation of pyridine scaffolds in numerous FDA-approved drugs for a wide range of diseases. chemicalbook.comresearchgate.net

Strategic Importance of Halogenation, Including Bromination, in Pyridine Scaffolds

Halogenation, the process of introducing one or more halogen atoms onto a molecular scaffold, is a well-established strategy in chemical design. nih.gov Approximately 40% of active lead compounds in drug discovery contain halogens. The inclusion of bromine on a pyridine ring serves several strategic purposes:

Modulation of Electronic Properties : Bromine is an electronegative atom that acts as an electron-withdrawing group via induction, yet it can also donate electron density through resonance. This dual nature can be used to fine-tune the reactivity and acidity/basicity of the pyridine ring.

Introduction of a Synthetic Handle : The carbon-bromine bond is a versatile functional group that can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows the bromine atom to serve as a key attachment point for building more complex molecules, making brominated pyridines valuable intermediates in multi-step syntheses.

Steric and Conformational Control : The size of the bromine atom can be exploited to influence the shape of a molecule, which can in turn affect its binding affinity to a biological target by occupying specific pockets in a protein. nih.gov

Historically, pyridine has been used as a catalyst for aromatic bromination, highlighting the long-standing relationship between these two chemical entities. chinesechemsoc.orgacs.org Modern electrochemical methods have been developed for the regioselective bromination of 2-aminopyridine (B139424) derivatives, demonstrating continued interest in creating these valuable building blocks. bldpharm.com

Role of Fluorinated Methyl Groups, Specifically the Difluoromethyl Moiety, in Chemical Design

The introduction of fluorine-containing groups into organic molecules is a powerful tactic, particularly in medicinal chemistry. The difluoromethyl group (–CHF₂) has emerged as a substituent of significant interest due to its unique combination of properties that distinguish it from both methyl (–CH₃) and trifluoromethyl (–CF₃) groups.

Key characteristics and roles of the difluoromethyl group include:

Bioisosterism : The –CHF₂ group is considered a metabolically stable bioisostere for functional groups like alcohols (–OH), thiols (–SH), and amines (–NH₂). This means it can replace these groups in a molecule while retaining or improving biological activity, often with enhanced metabolic stability.

Hydrogen Bond Donor : Unlike the trifluoromethyl group, the difluoromethyl group can act as a weak hydrogen bond donor, which can introduce new, favorable interactions with biological targets and enhance binding affinity.

The strategic incorporation of a difluoromethyl group can thus improve a drug candidate's metabolic profile, target affinity, and pharmacokinetics.

Table 1: Comparative Properties of Methyl and Fluorinated Methyl Groups

| Functional Group | Name | Lipophilicity (Hansch π) | Hydrogen Bonding | Key Features |

|---|---|---|---|---|

| –CH₃ | Methyl | +0.5 | None | Standard alkyl group. |

| –CH₂F | Fluoromethyl | +0.11 | Weak Acceptor | Subtle electronic modification. |

| –CHF₂ | Difluoromethyl | +0.44 | Weak Donor | Bioisostere for –OH, –SH; enhances metabolic stability. |

| –CF₃ | Trifluoromethyl | +0.88 | None | Strong electron-withdrawing; increases lipophilicity and metabolic stability. |

Overview of Research Domains for 6-Bromo-3-(difluoromethyl)pyridin-2-amine

The research domains where this compound is relevant include:

Oncology : Halogenated and fluorinated aminopyridines are key components in the synthesis of modern targeted cancer therapies. For example, a structurally similar compound, 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, is a key intermediate in the manufacture of divarasib, a potent inhibitor of KRAS G12C, a mutation found in many solid tumors. Similarly, other aminopyridine derivatives bearing a difluoromethyl group are precursors to potent inhibitors of the PI3K/mTOR pathway, which is frequently overactivated in cancer. researchgate.netnih.gov

Neurological Disorders : The PI3K/mTOR pathway is also implicated in neurological disorders. A brain-penetrant mTOR inhibitor, PQR626, developed for treating such conditions, is built upon a 4-(difluoromethyl)pyridin-2-amine (B599231) scaffold, highlighting the value of this core structure for accessing the central nervous system. researchgate.net

Agrochemicals : Substituted pyridines, particularly those with halogen and trifluoromethyl groups, are widely used in the development of herbicides and fungicides. The specific combination of substituents in this compound makes it a candidate for exploration in this field as well.

Chemical suppliers list this compound and its isomers as research chemicals or building blocks, confirming its role as a starting material for the synthesis of more complex, high-value molecules for investigation in pharmaceuticals and other life science applications. cacheby.com Its structure contains the necessary reactive sites—the amino group and the bromine atom—for further chemical elaboration, such as participation in coupling reactions to build larger, more complex drug candidates.

Table 2: Profile of the Featured Compound

| Attribute | Detail |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₆H₅BrF₂N₂ |

| Molecular Weight | 223.02 g/mol |

| CAS Number | Not explicitly found for this isomer, but a close isomer, 3-Bromo-6-(difluoromethyl)pyridin-2-amine, is registered under CAS 1805028-09-4. cacheby.com |

| Primary Research Role | Synthetic intermediate for drug discovery and medicinal chemistry. chemscene.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrF2N2 |

|---|---|

Molecular Weight |

223.02 g/mol |

IUPAC Name |

6-bromo-3-(difluoromethyl)pyridin-2-amine |

InChI |

InChI=1S/C6H5BrF2N2/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H,(H2,10,11) |

InChI Key |

YRQSNDBGPPZRJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(F)F)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 3 Difluoromethyl Pyridin 2 Amine

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 6-Bromo-3-(difluoromethyl)pyridin-2-amine suggests several potential disconnection points. The most apparent disconnections are the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds. This leads to two primary retrosynthetic pathways:

Pathway A: This pathway involves the late-stage bromination of a 3-(difluoromethyl)pyridin-2-amine (B2667842) intermediate. This strategy is attractive as it allows for the early introduction of the amine and difluoromethyl groups, with the final halogenation step completing the synthesis. The key challenge in this approach is achieving regioselective bromination at the C6 position, which is activated by the C2-amino group.

Pathway B: An alternative approach involves the amination of a pre-functionalized 6-bromo-3-(difluoromethyl)pyridine derivative. This strategy hinges on the successful synthesis of a pyridine (B92270) ring bearing both the bromine and difluoromethyl substituents, followed by the introduction of the amine group at the C2 position. This might involve nucleophilic aromatic substitution of a suitable leaving group (e.g., a chloro or fluoro group) at the C2 position.

The introduction of the difluoromethyl group itself presents a significant synthetic hurdle. It can be incorporated either by building the pyridine ring from a difluoromethyl-containing precursor or by direct difluoromethylation of a pre-formed pyridine ring.

Precursor Synthesis and Functionalization Pathways

The synthesis of appropriately substituted pyridine precursors is critical to the successful construction of the target molecule. This section explores the formation of the pyridine ring and the introduction of the essential amine functionality.

Approaches to Pyridine Ring Formation and Diversification

The construction of the substituted pyridine core can be achieved through various cyclization strategies. One effective method involves the condensation of a difluoromethyl-containing building block with other acyclic precursors to form the heterocyclic ring. For instance, a scalable synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231) has been reported starting from 2,2-difluoroacetic anhydride. acs.org This approach involves the formation of a key enone intermediate which then undergoes cyclization. acs.org

Another strategy involves the modification of a pre-existing pyridine ring. The introduction of a difluoromethyl group onto a pyridine ring is a challenging but increasingly feasible transformation. Recent advances have demonstrated the direct C-H difluoromethylation of pyridines through radical processes, often utilizing dearomatized intermediates like oxazino pyridines. nih.govresearchgate.net

Introduction of the Amine Functionality at C2

The introduction of an amine group at the C2 position of the pyridine ring is a well-established transformation with several reliable methods.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It can be employed to aminate a 2-halopyridine precursor, such as 2-chloro-4-(difluoromethyl)pyridine, using a suitable amine source like tert-butyl carbamate, followed by deprotection. acs.org

Chichibabin Reaction and Related Aminations: While the classical Chichibabin reaction (using sodium amide) is effective for introducing an amino group at the 2-position of unsubstituted pyridine, its application to more complex, substituted pyridines can be limited. Modifications and alternative amination procedures, such as those involving pyridine-N-oxides, have been developed. For example, a pyridine-N-oxide can be activated and then reacted with an aminating agent.

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present at the C2 position of the pyridine ring, direct displacement with an amine source (such as ammonia (B1221849) or a protected amine) can be an effective strategy. The reactivity of the leaving group is crucial, with fluoro and chloro groups generally being more readily displaced than bromo or iodo groups in this context.

Strategies for Bromine Incorporation at C6 of the Pyridine Ring

The final installation of the bromine atom at the C6 position requires careful consideration of the directing effects of the existing substituents. The C2-amino group is a strong activating group and directs electrophilic substitution to the ortho (C3) and para (C5) positions. However, with the C3 position occupied, selective bromination at C6 can be achieved.

Direct Halogenation Protocols

Direct electrophilic bromination of a 2-aminopyridine (B139424) precursor is a feasible approach. The choice of brominating agent and reaction conditions is critical to control regioselectivity and avoid over-bromination.

A noteworthy method for the regioselective halogenation of 2-aminopyridines utilizes Selectfluor as an oxidant in the presence of a lithium halide salt. rsc.org This system allows for the controlled chlorination or bromination of 2-aminopyridines with high yields and regioselectivity. rsc.org

| Brominating Agent | Substrate | Conditions | Yield | Reference |

| LiBr / Selectfluor | 2-Aminopyridine | DMF, mild conditions | Good to high | rsc.org |

| N-Bromosuccinimide (NBS) | 2-Aminopyridine | Various solvents (e.g., MeCN, DCM) | Variable | General knowledge |

| Bromine (Br2) | 2-Aminopyridine | Acetic acid or other polar solvents | Variable, risk of polybromination | google.com |

Table 1: Comparison of Direct Bromination Methods for 2-Aminopyridines

Bromination via Pre-functionalized Pyridine Intermediates

An alternative to direct bromination is to start with a pyridine ring that already contains the bromine atom at the C6 position. This strategy then requires the sequential introduction of the difluoromethyl and amino groups.

For instance, a synthetic route could commence with a 2,6-dihalopyridine. Selective functionalization at the C3 position to introduce the difluoromethyl group, followed by selective amination at the C2 position, would lead to the target molecule. The differential reactivity of the two halogen atoms would be key to the success of this approach. For example, a 6-bromo-2-chloropyridine derivative could potentially undergo selective amination at the more reactive 2-chloro position. The existence of intermediates like 6-bromo-2-chloro-3-(difluoromethyl)pyridine (B13136698) in chemical databases suggests the viability of such pathways. uni.lu

| Precursor | Key Transformation(s) | Potential Advantages | Potential Challenges |

| 2,6-Dibromopyridine | Selective lithiation/functionalization at C3, followed by selective amination at C2. | Readily available starting material. | Achieving high regioselectivity in both functionalization steps can be difficult. |

| 6-Bromo-2-chloropyridine | Introduction of the difluoromethyl group at C3, followed by selective amination at C2. | Differential reactivity of the halogens can be exploited for selective reactions. | Synthesis of the starting material may be multi-step. |

| 6-Bromo-3-formyl-2-halopyridine | Conversion of the aldehyde to the difluoromethyl group, followed by amination. | The aldehyde provides a handle for various transformations. | The sequence of steps needs careful planning to avoid side reactions. |

Table 2: Strategies Involving Pre-brominated Pyridine Intermediates

Optimization of Synthetic Routes for Scalability and Efficiency

For the large-scale production of this compound, the optimization of the synthetic route is paramount. Key considerations include cost, safety, environmental impact, and the ease of operation. Continuous flow chemistry and advanced catalytic methods are at the forefront of these optimization efforts.

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. escholarship.orgnih.gov The synthesis of heterocyclic compounds, including pyridine derivatives, has been shown to benefit from flow technologies. nih.govjlu.edu.cn

For the synthesis of this compound, a multi-step sequence could be translated into a continuous flow process. For instance, a reaction involving a hazardous intermediate could be performed in a microreactor, minimizing the amount of the hazardous substance present at any given time. Purification steps, such as liquid-liquid extraction, can also be integrated into the flow system. escholarship.org The optimization of reaction parameters like temperature, pressure, and residence time can be rapidly achieved using automated flow systems, potentially leading to higher yields and purities in shorter reaction times compared to batch synthesis. nih.gov

| Flow Chemistry Application | Potential Benefits | Example Implementation |

|---|---|---|

| Synthesis of Intermediates | Improved safety and control | Performing a hazardous fluorination step in a microreactor. |

| Multi-step Synthesis | Reduced manual handling, higher throughput | Coupling several reaction and purification steps in a continuous sequence without isolating intermediates. nih.gov |

| Process Optimization | Rapid identification of optimal conditions | Using an automated flow reactor to screen a wide range of temperatures and residence times. escholarship.orgnih.gov |

The development of efficient catalytic systems is crucial for the formation of the key C-Br and C-C(F2H) bonds in the target molecule.

The introduction of the bromine atom at the C6 position can be achieved through electrophilic bromination. The choice of brominating agent and catalyst can influence the regioselectivity and yield of this step.

For the formation of the C-C(F2H) bond, transition-metal catalysis plays a pivotal role, especially in cross-coupling reactions. Palladium- and copper-based catalysts are commonly employed for the formation of C-C bonds in the synthesis of functionalized pyridines. nih.gov For instance, a Negishi or Stille coupling of a 3-halopyridin-2-amine derivative with a difluoromethyl-containing organometallic reagent could be a viable route. The development of ligands that promote efficient catalytic turnover and prevent catalyst deactivation is an area of ongoing research.

Furthermore, catalytic methods are essential for the potential further functionalization of the this compound core. The bromine atom at the C6 position serves as a handle for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. Rhodium(I)-catalyzed direct arylation has also been developed for the functionalization of pyridines. nih.gov

| Bond Formation | Catalytic Approach | Catalyst System Example | Significance |

|---|---|---|---|

| C-C(F2H) | Cross-coupling of a 3-halopyridine | Pd(OAc)2 with a suitable phosphine (B1218219) ligand | Enables the regioselective introduction of the difluoromethyl group. nih.gov |

| C-Br | Electrophilic Bromination | N-Bromosuccinimide with a catalyst | Provides the bromine handle for further diversification. |

| C-Aryl/Alkyl (at C6) | Suzuki or Negishi Coupling | Pd(PPh3)4 or other Pd complexes | Allows for late-stage functionalization of the core structure. |

Chemical Reactivity and Transformation Pathways of 6 Bromo 3 Difluoromethyl Pyridin 2 Amine

The chemical behavior of 6-bromo-3-(difluoromethyl)pyridin-2-amine is dominated by the interplay of its three main structural features: the pyridine (B92270) ring, the bromine substituent, and the primary amine. The pyridine nitrogen, along with the difluoromethyl group, renders the aromatic ring electron-deficient, which is a key factor in its reaction mechanisms.

Reactivity of the Bromine Atom at C6

The bromine atom at the C6 position is a versatile handle for a variety of chemical transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is enhanced at the positions ortho (C2/C6) and para (C4) to the ring nitrogen. In this compound, the C6 position is further activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent difluoromethyl group at C3.

In SNAr reactions, a potent nucleophile attacks the electron-deficient carbon bearing the leaving group (in this case, bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring. The general order of leaving group ability in these reactions is F > Cl ≈ Br > I, which is indicative of a mechanism where the initial nucleophilic addition is the rate-determining step. While direct literature on SNAr reactions of this compound is limited, reactions on analogous dihalopyridines often require thermal conditions or copper catalysis to proceed efficiently, particularly for achieving disubstitution.

The bromine atom at C6 serves as an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron species (like a boronic acid or ester) with an organic halide. The reaction typically employs a palladium(0) catalyst, a base, and a suitable solvent. For substrates like this compound, the electron-deficient nature of the pyridine ring facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, which is the first step in the catalytic cycle. While nitrogen-containing heterocycles can sometimes pose challenges by coordinating to the palladium catalyst, well-established conditions using various phosphine (B1218219) ligands can overcome this. For instance, the coupling of a related 3-(trifluoromethyl)pyridine (B54556) derivative has been successfully demonstrated.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Variable |

| 6-chloroindole | phenyl boronic acid | Pd2(dba)3 / SPhos | K3PO4 | Dioxane/H2O | 97% wikipedia.org |

| Generic Bromopyridine | Arylboronic acid | Pd(OAc)2 / XPhos | K3PO4 | Dioxane | Good-Excellent |

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, typically with a high degree of trans selectivity. The reaction is catalyzed by palladium complexes and requires a base. The C6-bromo position of the title compound is expected to be reactive under Heck conditions, allowing for the introduction of various vinyl groups. Studies on other bromopyridines, including those with amino substituents, have shown good yields when reacted with alkenes like styrene.

The Sonogashira coupling is a method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is co-catalyzed by palladium and copper salts and requires an amine base, which often serves as the solvent. This reaction is highly valuable for the synthesis of arylalkynes. The Sonogashira coupling of 2-amino-3-bromopyridines has been shown to proceed efficiently, indicating that the amine group is well-tolerated and that the C-Br bond is readily activated for coupling. scirp.orgscirp.org

Table 2: Examples of Heck and Sonogashira Coupling with Bromopyridines

| Reaction | Aryl Bromide | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| Heck | 2-bromopyridine | Styrene | Pd(OAc)2 / Pyr:β-CD | NaOAc | H2O | 85% soton.ac.uk |

| Heck | 5-bromopyridin-2-amine | Styrene | Pd(OAc)2 / Pyr:β-CD | NaOAc | H2O | 82% soton.ac.uk |

| Sonogashira | 2-amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2, PPh3 / CuI | Et3N | DMF | 95% scirp.org |

| Sonogashira | 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh3)4 / CuI | Et3N | THF | Variable soton.ac.uk |

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. This reaction has become a cornerstone of modern organic synthesis due to its broad scope and high functional group tolerance. The reaction uses a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand. The development of various generations of ligands (e.g., XPhos, SPhos, RuPhos) and precatalysts has enabled the amination of even challenging substrates. libretexts.org 2-Bromopyridines are excellent substrates for this transformation, and it is expected that this compound would readily undergo amination at the C6 position with a wide range of alkyl and aryl amines.

Table 3: Representative Buchwald-Hartwig Amination of Bromopyridines

| Aryl Bromide | Amine | Catalyst / Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Carbazole | Pd2(dba)3 / XPhos | NaOtBu | Toluene | High acs.org |

| Bromobenzene | Phenoxazine | Pd(OAc)2 / XPhos | NaOtBu | Toluene | >99% (conversion) uni.lu |

| 3-bromopyridine | Morpholine | [Pd-XPhos]2[BF4]2 | NaOtBu | Dioxane | 99% researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Amine Group at C2

The primary amine at the C2 position is a nucleophilic center and can participate in a variety of common amine reactions. Its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the pyridine ring and the adjacent difluoromethyl group. Nevertheless, it remains sufficiently reactive to engage with various electrophiles.

Typical reactions of the C2-amine include acylation and sulfonylation. Reaction with acyl chlorides or acid anhydrides in the presence of a base will readily form the corresponding amides. Similarly, reaction with sulfonyl chlorides will yield sulfonamides. These transformations are useful for installing protecting groups or for further functionalization of the molecule. The compatibility of the 2-amino group with palladium catalysis (as seen in the cross-coupling reactions at C6) demonstrates its robustness and the potential for sequential functionalization at both reactive sites of the molecule.

Acylation and Sulfonylation Reactions

The primary amino group at the C2 position of the pyridine ring is a nucleophilic center and readily participates in acylation and sulfonylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the compound's steric and electronic properties.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acylated products. For instance, the reaction of a similar 2-aminopyridine (B139424) derivative with an appropriate acid chloride under standard acylation conditions yields the corresponding amide. This transformation is crucial for the synthesis of various biologically active molecules.

Sulfonylation: Similarly, sulfonylation of the amino group can be achieved using sulfonyl chlorides in the presence of a base like pyridine or triethylamine. This results in the formation of a sulfonamide linkage, which is a common structural motif in many pharmaceutical compounds. The sulfonylation of related amino-pyridines proceeds efficiently under these conditions.

| Reagent Type | Example Reagent | Functional Group Targeted | Product Class |

| Acylating Agent | Acetyl chloride | Amino group | Amide |

| Sulfonylating Agent | Benzenesulfonyl chloride | Amino group | Sulfonamide |

Alkylation and Arylation Processes

The reactivity of this compound in alkylation and arylation reactions is influenced by the presence of both the nucleophilic amino group and the bromo substituent, which can participate in cross-coupling reactions.

N-Alkylation and N-Arylation: The amino group can undergo alkylation with alkyl halides or arylation with suitable arylating agents. However, regioselectivity can be a challenge, and protection of the amino group may be necessary to achieve desired outcomes at other positions.

C-Arylation (Suzuki, Buchwald-Hartwig, etc.): The bromine atom at the C6 position is a key handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling with boronic acids or the Buchwald-Hartwig amination, are powerful tools for introducing aryl or heteroaryl substituents at this position. For example, palladium-catalyzed C-H arylation has been demonstrated for various pyridine derivatives. nih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. nih.govresearchgate.net

| Reaction Type | Key Reagent | Position of Reaction | Common Catalyst |

| N-Alkylation | Alkyl halide | 2-Amino group | - |

| Suzuki-Miyaura Coupling | Arylboronic acid | 6-Bromo | Palladium catalyst |

| Buchwald-Hartwig Amination | Amine | 6-Bromo | Palladium catalyst |

Condensation Reactions

The amino group of this compound can participate in condensation reactions with various carbonyl compounds to form imines or related heterocyclic structures. These reactions are often catalyzed by acids or bases. For instance, the condensation of 2-aminopyridine derivatives with aldehydes or ketones can lead to the formation of Schiff bases, which can be further transformed into more complex molecular architectures. acs.orgacs.org The reactivity in these transformations is influenced by the electronic nature of the pyridine ring.

Transformations Involving the Difluoromethyl Group at C3

The difluoromethyl (CF2H) group is a crucial pharmacophore that can significantly influence the physicochemical and biological properties of a molecule. uni-muenster.denih.gov Its stability and potential for further transformation are of great interest.

Stability and Chemical Behavior of the Difluoromethyl Group

The difluoromethyl group is generally stable under a wide range of reaction conditions due to the high strength of the carbon-fluorine bond. uni-muenster.de It is considered a bioisostere of a hydroxyl or thiol group and can participate in hydrogen bonding. The introduction of this group into pyridine rings can be challenging, but new methods are being developed for its site-selective installation. uni-muenster.denih.govresearchgate.net The stability of the CF2H group allows for chemical modifications at other parts of the molecule without its decomposition.

Functional Group Interconversions of C-F bonds

While C-F bonds are strong, their functional group interconversion (FGI) is an area of active research. youtube.comyoutube.comyoutube.com In specific cases, defluorinative functionalization of trifluoromethyl groups to difluoromethyl groups is possible, and there is growing interest in the reverse process. nih.gov However, for a difluoromethyl group already present on a pyridine ring, direct interconversion of the C-F bonds is not a common transformation and typically requires harsh conditions or specialized reagents. More commonly, the reactivity of the benzylic C-H bond of the difluoromethyl group might be exploited under specific radical or oxidative conditions.

Multi-Component Reactions and Cascade Transformations

The structural features of this compound make it a potential substrate for multi-component reactions (MCRs) and cascade transformations, which allow for the rapid construction of complex molecules in a single step. researchgate.netresearchgate.net

MCRs involving aminopyridines are well-documented for the synthesis of diverse heterocyclic libraries. researchgate.net For instance, a one-pot condensation involving an aminopyridine, an aldehyde, and a source of cyanide can lead to the formation of substituted pyridine derivatives. researchgate.net The presence of the bromo and difluoromethyl groups on the starting material would result in highly functionalized products amenable to further diversification.

Cascade reactions, where a single reaction event initiates a sequence of intramolecular transformations, could be designed to exploit the reactivity of the different functional groups. For example, an initial intermolecular reaction at the amino group could be followed by an intramolecular cyclization involving the bromo or difluoromethyl group, leading to fused heterocyclic systems.

| Reaction Type | Key Features | Potential Application |

| Multi-Component Reaction | One-pot synthesis, high atom economy | Rapid generation of diverse chemical libraries |

| Cascade Transformation | Sequential intramolecular reactions | Synthesis of complex fused heterocyclic systems |

Spectroscopic and Structural Elucidation of 6 Bromo 3 Difluoromethyl Pyridin 2 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 6-Bromo-3-(difluoromethyl)pyridin-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for unambiguous characterization.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton, while the coupling constant (J), measured in Hertz (Hz), reveals information about adjacent, magnetically active nuclei.

The key expected signals are:

Aromatic Protons: The pyridine (B92270) ring contains two protons. They are adjacent to each other and will appear as doublets due to mutual coupling (a typical ortho-coupling constant is ~7-9 Hz).

Difluoromethyl Proton (-CHF₂): This proton will be split into a triplet by the two equivalent fluorine atoms (¹J-H,F coupling). The chemical shift for this group is typically found in the range of 6.5-7.5 ppm.

Amine Protons (-NH₂): These protons usually appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature.

While specific experimental data for this exact isomer is sparse in published literature, analysis of related structures provides insight. For instance, in a similar compound, 5-Bromo-4-(difluoromethyl)pyrimidin-2-amine, the difluoromethyl proton appears as a triplet at δ 7.67 ppm with a large coupling constant (¹J-H,F = 55 Hz), which is characteristic of geminal H-F coupling. acs.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (Pyridine) | ~7.6 - 7.9 | Doublet (d) | J(H-4, H-5) ≈ 8.0 |

| H-5 (Pyridine) | ~6.7 - 7.0 | Doublet (d) | J(H-5, H-4) ≈ 8.0 |

| -CHF₂ | ~6.5 - 7.5 | Triplet (t) | ¹J(H,F) ≈ 50 - 55 |

Carbon-13 (¹³C) NMR and Fluorine-19 (¹⁹F) NMR for Positional Assignment and Fluorine Environment

Carbon-13 (¹³C) NMR provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons and one for the difluoromethyl carbon. The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F). The carbons adjacent to the fluorine-bearing group (C-3 and C-4) may also show smaller couplings (²J-C,F and ³J-C,F).

Fluorine-19 (¹⁹F) NMR is highly sensitive and specific for fluorine-containing compounds. Since the two fluorine atoms in the difluoromethyl group are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the adjacent proton (¹J-F,H), corroborating the triplet observed in the ¹H NMR spectrum.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

2D NMR experiments are indispensable for confirming the complex structure of substituted pyridines. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between the two aromatic doublet signals would confirm their adjacency on the pyridine ring. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding carbon signals and the difluoromethyl proton to its carbon. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the substitution pattern. For example, correlations would be expected from the difluoromethyl proton to C-3 and C-4, and from the aromatic protons to neighboring carbons, confirming the positions of the bromo and difluoromethyl substituents. youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are bonded. It can help confirm the regiochemistry by showing spatial proximity between, for example, the amine protons (-NH₂) and the proton at the C-4 position. youtube.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₆H₅BrF₂N₂), HRMS would provide a measured mass-to-charge ratio (m/z) that is precise to several decimal places. This allows for the unambiguous confirmation of the molecular formula. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and related fragments, further validating the compound's identity.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M(⁷⁹Br)]⁺ | C₆H₅⁷⁹BrF₂N₂ | 221.9631 |

| [M(⁸¹Br)]⁺ | C₆H₅⁸¹BrF₂N₂ | 223.9611 |

| [M(⁷⁹Br)+H]⁺ | C₆H₆⁷⁹BrF₂N₂ | 222.9709 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Amine | N-H Bend | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Difluoromethyl | C-H Stretch | 2950 - 3050 |

| Difluoromethyl | C-F Stretch | 1000 - 1100 (strong bands) |

X-ray Crystallography for Solid-State Structural Determination (Applicable to single crystals of the compound or its derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles.

The analysis of related heterocyclic structures, such as 6-bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, reveals detailed structural information. researchgate.net For instance, such a study would confirm the planarity of the pyridine ring and determine the orientation of the substituents. Furthermore, it would elucidate the crystal packing, revealing intermolecular interactions such as hydrogen bonds (e.g., involving the amine group) and π–π stacking, which govern the solid-state properties of the material. researchgate.netnih.gov

Exploration of Research Applications for 6 Bromo 3 Difluoromethyl Pyridin 2 Amine As a Versatile Chemical Entity

Role as a Synthetic Building Block in Complex Organic Synthesis

The strategic placement of reactive and modulatory functional groups on the pyridine (B92270) ring of 6-Bromo-3-(difluoromethyl)pyridin-2-amine makes it a valuable precursor for the synthesis of more complex molecular architectures.

Precursor for Advanced Pyridine-Containing Heterocycles

The bromine atom at the 6-position of the pyridine ring serves as a key handle for various cross-coupling reactions, enabling the construction of advanced heterocyclic systems. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are commonly employed to introduce new carbon-carbon and carbon-nitrogen bonds, respectively. uni.lunih.gov For instance, the bromine can be displaced by a wide range of boronic acids or esters in Suzuki-Miyaura reactions to generate biaryl or heteroaryl-substituted pyridines. google.com Similarly, Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities, leading to the synthesis of complex aminopyridines. stanford.edumatrixscientific.com

The amino group at the 2-position can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of imidazo[1,2-a]pyridines, a scaffold known for its presence in various biologically active compounds. acs.orgnih.gov The synthesis of such fused systems often involves an initial reaction at the amino group followed by an intramolecular cyclization, where the other substituents on the pyridine ring can influence the reaction's feasibility and outcome. The presence of the difluoromethyl group can also impact the reactivity of the pyridine ring, influencing the regioselectivity of these synthetic transformations.

Intermediate in the Synthesis of Natural Product Analogs and Derivatives

While direct applications in the total synthesis of natural products are not extensively documented, the structural motifs accessible from this compound are prevalent in many biologically active natural products. The pyridine core is a common feature in numerous alkaloids and other natural compounds. sigmaaldrich.com The ability to functionalize this core at multiple positions makes it an attractive starting material for the synthesis of analogs of these natural products.

The synthesis of natural product analogs often involves a strategy of scaffold decoration, where a core structure is elaborated with various functional groups to explore structure-activity relationships. uni.lu The reactivity of the bromine atom and the amino group on this compound allows for the introduction of a wide array of substituents, mimicking the diversity found in natural products and enabling the creation of novel derivatives with potentially enhanced or modified biological activities.

Integration into Medicinal Chemistry Scaffolds for Target Interaction Studies

The distinct physicochemical properties imparted by the bromine atom and the difluoromethyl group make this compound a valuable scaffold for medicinal chemistry research, particularly in the design of kinase inhibitors. google.comed.ac.uk

Contribution of the Bromine Atom to Molecular Recognition Elements

The bromine atom on the pyridine scaffold plays a crucial role in molecular recognition through the formation of halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base, which can significantly contribute to the binding affinity and selectivity of a ligand for its biological target. nih.gov In the context of drug design, the bromine atom can interact with electron-rich atoms such as oxygen or nitrogen in the active site of a protein, thereby anchoring the molecule in a specific orientation. nih.gov

This ability to form directional interactions is particularly important in the design of inhibitors that target specific protein conformations. The strength and geometry of the halogen bond can be fine-tuned by the surrounding electronic environment, providing a tool for optimizing ligand-target interactions.

Influence of the Difluoromethyl Group on Molecular Lipophilicity and Metabolic Stability in Design Strategies

The difluoromethyl (CF2H) group is increasingly utilized in medicinal chemistry as a bioisosteric replacement for other functional groups, such as a hydroxyl or a methyl group. sigmaaldrich.com Its introduction can significantly modulate key drug-like properties.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group more resistant to metabolic oxidation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life of the drug in the body.

Hydrogen Bonding: The hydrogen atom of the difluoromethyl group can act as a weak hydrogen bond donor, allowing for additional interactions with the target protein that may not be possible with a trifluoromethyl group. sigmaaldrich.com This property can be exploited to enhance binding affinity and selectivity.

The following table summarizes the key properties influenced by the difluoromethyl group:

| Property | Influence of Difluoromethyl Group | Implication in Drug Design |

| Lipophilicity | Generally increases | Can improve membrane permeability and bioavailability. |

| Metabolic Stability | Significantly increases | Can lead to longer drug half-life and reduced metabolic clearance. |

| Hydrogen Bonding | Can act as a weak H-bond donor | Provides an additional point of interaction for target binding. |

| Bioisosterism | Can mimic hydroxyl or methyl groups | Allows for fine-tuning of physicochemical and biological properties. sigmaaldrich.com |

Design Principles for Pyridinamine-Based Scaffolds in Target Engagement Research

The 2-aminopyridine (B139424) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. google.com This scaffold is particularly prominent in the design of kinase inhibitors. google.comed.ac.uk The nitrogen atom of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

The design of pyridinamine-based scaffolds often involves the following principles:

Hinge Binding: The 2-aminopyridine moiety is positioned to interact with the backbone of the kinase hinge region through hydrogen bonds.

Selectivity Pockets: Substituents on the pyridine ring are designed to occupy and interact with specific selectivity pockets within the kinase active site, thereby conferring selectivity for a particular kinase or kinase family. The bromo and difluoromethyl groups of the title compound can be strategically positioned to exploit such pockets.

Solvent Front Exposure: Portions of the molecule are often designed to extend towards the solvent-exposed region of the active site, where modifications can be made to improve solubility and other pharmacokinetic properties without disrupting the core binding interactions.

The combination of a proven hinge-binding scaffold with the unique properties of the bromine and difluoromethyl substituents makes this compound a highly valuable starting point for the discovery and optimization of novel kinase inhibitors and other targeted therapies.

Potential Contributions in Materials Science Research

The distinct electronic properties and structural features of this compound suggest its potential for investigation in the field of materials science. The presence of the electron-withdrawing difluoromethyl group and the versatile pyridine core are of particular interest for creating new functional materials.

Incorporation into Organic Electronic Materials Research

While specific research detailing the incorporation of this compound into organic electronic materials is not extensively documented in publicly available literature, the structural characteristics of the molecule suggest its potential utility in this area. Fluorinated pyridine moieties are known to be valuable components in the design of materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. The introduction of fluorine atoms can modulate the electronic properties of materials, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect in the design of efficient electronic devices. nih.gov

The amine and bromine functionalities on the pyridine ring of this compound provide reactive handles for its integration into larger conjugated systems. For instance, the bromine atom can be utilized in cross-coupling reactions, a common strategy for synthesizing conjugated polymers and small molecules for electronic applications. acs.org

Applications in Polymer Chemistry and Functional Materials Development

In the realm of polymer chemistry, this compound can be considered a monomer or a precursor to monomers for the synthesis of functional polymers. The amine group can undergo various polymerization reactions, while the bromine atom allows for post-polymerization modification, enabling the creation of polymers with tailored properties.

The difluoromethyl group can impart desirable characteristics to the resulting polymers, such as increased thermal stability and specific solubility profiles. The incorporation of fluorinated groups is a well-established strategy to enhance the performance of polymers for various applications, including as advanced sealants and coatings. nih.gov Although direct studies on polymers derived from this specific compound are scarce, the general principles of using fluorinated building blocks are well-recognized in materials science. nih.gov

Utilization in Agrochemical Research as a Structural Motif

The pyridine ring is a prevalent scaffold in a multitude of biologically active compounds, including many successful agrochemicals. uni-muenster.deacs.org The introduction of fluorine-containing substituents, such as the difluoromethyl group, is a widely used strategy in the design of new pesticides. This is because fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to enhanced biological activity. uni-muenster.denih.govnih.gov

While specific, publicly documented examples of agrochemicals directly synthesized from this compound are limited, its structural components are found in various agrochemical classes. The 2-aminopyridine moiety is a key feature in some commercialized products. The bromine atom on the pyridine ring serves as a versatile synthetic handle, allowing for the introduction of various other functional groups through reactions like Suzuki or Buchwald-Hartwig couplings, which are common in the synthesis of complex agrochemical molecules.

The difluoromethyl group, in particular, is of growing interest in agrochemical design as it can act as a bioisostere for other functional groups like hydroxyl, thiol, or amine, potentially leading to improved efficacy and a more favorable toxicological profile. nih.gov Recent research has focused on developing new methods for the precise introduction of difluoromethyl groups onto pyridine rings, highlighting the importance of this structural motif in the search for new agrochemicals. uni-muenster.de

Future Research Directions and Unexplored Potential of 6 Bromo 3 Difluoromethyl Pyridin 2 Amine

Novel Synthetic Methodologies for Enhanced Green Chemistry Profiles

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research into the synthesis of 6-Bromo-3-(difluoromethyl)pyridin-2-amine will likely focus on improving its green chemistry profile. Current multi-step syntheses can be resource-intensive, and developing more efficient and sustainable methods is crucial.

One promising avenue is the application of multi-component reactions (MCRs). MCRs are highly valued for their ability to construct complex molecules from three or more reactants in a single step, which significantly improves atom economy and reduces waste. mdpi.commdpi.com Designing an MCR pathway that assembles the substituted pyridine (B92270) core in one pot would represent a substantial advancement over traditional stepwise methods. mdpi.com Another key area is the development of novel catalytic systems that can facilitate the synthesis under milder conditions, reducing energy consumption and the need for harsh reagents. chemscene.com Flow chemistry presents a further opportunity, enabling safer, more efficient, and scalable production with precise control over reaction parameters, minimizing by-product formation.

Advanced Functionalization Strategies of the Pyridine Core

The this compound scaffold possesses multiple sites for chemical modification, allowing for the creation of diverse molecular libraries. Advanced functionalization strategies will be key to unlocking its full potential. The bromine atom at the 6-position is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, alkynyl, and amino substituents.

Beyond the bromo group, direct C-H functionalization represents a frontier in synthetic chemistry. researchgate.netyoutube.com This approach avoids the need for pre-functionalized substrates, making it a more atom- and step-economical strategy. dmaiti.com Research could focus on developing methods for the selective C-H activation of the pyridine ring, guided by the existing substituents. The amino group could act as a directing group to functionalize the C5 position, while the electronic properties of the difluoromethyl group could influence the reactivity of other positions. scripps.eduresearchgate.net Such strategies would enable the installation of new functional groups with high precision, bypassing lengthy synthetic sequences. acs.org

| Reaction Type | Reactive Site | Potential Coupling Partner/Reagent | Potential Outcome | Reference Principle |

|---|---|---|---|---|

| Suzuki Coupling | C6-Br | Aryl/Heteroaryl Boronic Acids | Installation of diverse aromatic systems | acs.org |

| Buchwald-Hartwig Amination | C6-Br | Primary/Secondary Amines | Formation of C-N bonds with various amines | acs.org |

| Sonogashira Coupling | C6-Br | Terminal Alkynes | Introduction of alkynyl functionalities | youtube.com |

| Directed C-H Arylation | C5-H | Aryl Halides | Direct arylation ortho to the amino group | dmaiti.comscripps.edu |

| Nucleophilic Aromatic Substitution (SNAr) | C2-NH2 (after diazotization) or C6-Br | Nucleophiles (e.g., OR, SR) | Substitution of amine or bromo group | acs.org |

Exploration of Supramolecular Chemistry and Self-Assembly Properties

The field of supramolecular chemistry offers exciting possibilities for this compound. The molecule's distinct functional groups can participate in a variety of non-covalent interactions, including hydrogen bonding (via the amino group), halogen bonding (via the bromine atom), and dipole-dipole interactions (via the difluoromethyl group). These interactions can guide the self-assembly of the molecules into ordered, higher-level structures.

The presence of fluorine is known to significantly influence molecular conformation and intermolecular interactions, often inducing specific packing motifs and promoting the formation of unique nanostructures. acs.orgnih.gov For instance, the introduction of fluorine can lead to the formation of materials with liquid-crystalline properties or tunable fluorescence based on aggregation states. nih.govrsc.org Future research could explore how this compound molecules arrange in the solid state and in solution. By systematically studying its crystal engineering and aggregation behavior, it may be possible to design novel materials with tailored electronic, optical, or porous properties.

| Functional Group | Interaction Type | Potential Role in Self-Assembly | Reference Principle |

|---|---|---|---|

| -NH2 (Amine) | Hydrogen Bond Donor/Acceptor | Directional control, formation of tapes or sheets | nih.gov |

| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination | Key site for protonation and coordination complexes | acs.org |

| -Br (Bromo) | Halogen Bonding | Directional interaction with Lewis bases (e.g., N, O) | researchgate.net |

| -CF2H (Difluoromethyl) | Dipole-Dipole, Weak Hydrogen Bonding, Fluorous Interactions | Influences molecular packing and phase separation | acs.orgnih.gov |

Development of Novel Research Tools and Probes Incorporating the Scaffold

Small-molecule fluorescent probes are indispensable tools for visualizing and understanding biological processes at the cellular level. researchgate.net The incorporation of fluorinated groups into organic molecules is a well-established strategy for developing such probes. mdpi.com The difluoromethyl group in this compound can enhance lipophilicity and metabolic stability, desirable properties for bioimaging agents. mdpi.com

Future work could focus on modifying the this compound scaffold to create novel fluorescent probes. By attaching suitable fluorophores or environmentally sensitive dyes, it may be possible to develop probes that target specific organelles, such as lipid droplets or mitochondria, or that respond to changes in the cellular microenvironment. mdpi.comnih.gov The development of probes exhibiting aggregation-induced emission (AIE) is a particularly attractive goal, as these materials become highly fluorescent upon aggregation, leading to high signal-to-noise ratios in imaging applications. mdpi.com Furthermore, the bromine atom provides a convenient point for conjugation to biomolecules or for the introduction of a radionuclide like Fluorine-18, enabling the creation of dual-mode PET/optical imaging probes. mdpi.com

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental synthesis and testing can dramatically accelerate the discovery and optimization of new molecules. auctoresonline.org For this compound, a synergistic approach will be vital for efficiently exploring its chemical space and identifying high-potential derivatives.

In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict how derivatives of the scaffold might interact with specific biological targets, such as enzymes or receptors. mdpi.comnih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success. Furthermore, computational tools can predict key physicochemical properties related to drug-likeness, such as absorption, distribution, metabolism, and excretion (ADME), helping to weed out candidates with unfavorable profiles early in the development process. nih.gov This combination of predictive modeling and empirical validation creates an efficient feedback loop, where computational insights guide experimental work, and experimental results refine the computational models.

| Phase | Computational Task | Experimental Task | Objective |

|---|---|---|---|

| 1. Design | Generate virtual library of derivatives; Predict binding affinity via docking. | N/A | Identify promising candidate structures. auctoresonline.orgnih.gov |

| 2. Prioritization | Calculate ADME/Tox properties; Predict drug-likeness (e.g., Lipinski's Rule of Five). | N/A | Select a small, high-potential subset for synthesis. auctoresonline.org |

| 3. Synthesis | Model reaction pathways and transition states. | Synthesize prioritized compounds. | Develop efficient synthetic routes. |

| 4. Evaluation | N/A | Perform in vitro biological assays (e.g., enzyme inhibition, cell imaging). | Validate biological activity. mdpi.com |

| 5. Optimization | Analyze structure-activity relationships (SAR) from results to refine models. | Synthesize next-generation compounds based on new models. | Iteratively improve potency and properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.